Sorbitan, tetradecanoate
Description
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Properties
CAS No. |
56645-05-7 |
|---|---|
Molecular Formula |
C20H38O6 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |
InChI Key |
KHCJXZZSXZAYPX-RDNNMJBUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
Overview of Sorbitan Esters As Non Ionic Surfactants in Advanced Formulations
Sorbitan (B8754009) esters are a versatile class of non-ionic surfactants produced through the esterification of sorbitol and its anhydrides (sorbitan and isosorbide) with various fatty acids. shreechem.ingoogle.com These molecules are amphiphilic, containing a hydrophilic sorbitan head group and a hydrophobic fatty acid tail. shreechem.inworktribe.com This dual nature allows them to reduce the surface and interfacial tension between immiscible phases, such as oil and water, making them highly effective emulsifiers, stabilizers, and dispersing agents. shreechem.inatamanchemicals.com
The properties and applications of sorbitan esters are largely determined by their Hydrophilic-Lipophilic Balance (HLB) value, which is a measure of the degree to which they are hydrophilic or lipophilic. worktribe.commagis-pharma.be Sorbitan esters are generally lipophilic, exhibiting low HLB values, which makes them particularly suitable for forming water-in-oil (W/O) emulsions. worktribe.comatamanchemicals.com Their non-ionic character also contributes to their broad compatibility with other ingredients and their stability over a wide pH range. google.com These characteristics have led to their widespread use in a variety of advanced formulations, including creams, lotions, ointments, and food products. shreechem.inresearchgate.net
Distinctive Characteristics of Sorbitan, Tetradecanoate Within the Sorbitan Ester Class
Sorbitan (B8754009), tetradecanoate (B1227901), also known as sorbitan myristate, is distinguished from other sorbitan esters by the specific nature of its fatty acid component, tetradecanoic acid (myristic acid). vulcanchem.comatamanchemicals.com This C14 saturated fatty acid chain imparts a unique balance of properties that influences its performance as a surfactant. vulcanchem.com
| Property | Value/Range |
| Molecular Formula | C54H100O9 |
| Molecular Weight | 893.4 g/mol |
| Appearance | Waxy solid or viscous liquid |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), insoluble in water. vulcanchem.com |
| HLB Value | Typically 4-8 vulcanchem.com |
The HLB value of Sorbitan, tetradecanoate, generally falling in the range of 4 to 8, positions it as an effective emulsifier for creating stable water-in-oil emulsions. vulcanchem.com Its melting point, typically between 45-55°C for commercial grades, allows for its use in a variety of processing conditions. vulcanchem.com The synthesis of this compound involves the esterification of sorbitol with tetradecanoic acid, often using an acid or enzymatic catalyst. vulcanchem.com The reaction conditions can be controlled to influence the degree of esterification, resulting in a mixture of mono-, di-, and triesters, which in turn affects the final properties of the product. vulcanchem.com
Current Research Trends and Unaddressed Scholarly Questions
Current research on Sorbitan (B8754009), tetradecanoate (B1227901) is exploring its potential in a range of innovative applications, particularly in the fields of nanotechnology and drug delivery. nih.govmdpi.com Scientists are investigating its use in the formation of nanoparticles and nanoemulsions for the targeted delivery of therapeutic agents. nih.gov For instance, sorbitan ester-based nanoparticles (SENs) have been designed for topical ocular drug delivery, demonstrating good stability and cellular uptake. nih.gov
A significant area of ongoing research is the optimization of synthesis processes to achieve a higher yield of specific sorbitan ester isomers, as the composition of the final product greatly influences its functional properties. vulcanchem.com While industrial manufacturing has been optimized to a certain extent, there is still a need for more precise control over the esterification reaction to produce more defined and consistent products. vulcanchem.com Furthermore, a comprehensive understanding of the relationship between the specific structure of different sorbitan esters and their performance in complex formulations remains an area of active investigation. frontiersin.org The detailed compositional analysis of commercial sorbitan ester products is often not publicly available, which presents a challenge for academic researchers seeking to establish clear structure-function relationships. worktribe.com
Unaddressed scholarly questions include the full elucidation of the mechanisms by which Sorbitan, tetradecanoate interacts with other components in complex systems, such as the lipid bilayers of cell membranes or the protein structures in food products. Further research is also needed to explore its potential in emerging areas like green chemistry and the development of sustainable materials.
Significance of Sorbitan, Tetradecanoate in Interdisciplinary Academic Endeavors
Chemo-Enzymatic Synthesis Methodologies
Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce target molecules, leveraging the high selectivity of enzymes and the efficiency of chemical reactions. For this compound, this typically involves the dehydration of sorbitol to sorbitan, followed by the enzymatic esterification with tetradecanoic acid (myristic acid). researchgate.netresearchgate.netnih.gov This approach offers advantages over purely chemical methods, which often require harsh conditions and result in a complex mixture of by-products.
Lipase-Catalyzed Esterification of Sorbitol and its Anhydride Derivatives
The core of the chemo-enzymatic synthesis of this compound is the lipase-catalyzed esterification. Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction: ester synthesis. mdpi.comaminer.cn This process involves the reaction between the hydroxyl groups of sorbitan and the carboxyl group of tetradecanoic acid. vulcanchem.com
The synthesis of this compound begins with the controlled dehydration of sorbitol to form sorbitan, a cyclic ether. vulcanchem.comresearchgate.net This is a critical step, as the degree of dehydration influences the properties of the final product. btsjournals.com Following dehydration, the resulting sorbitan is esterified with tetradecanoic acid. The use of lipases as catalysts in this step provides high regioselectivity, favoring the esterification of specific hydroxyl groups on the sorbitan molecule. umich.eduscispace.com
The choice of lipase (B570770) and its immobilization method are critical factors that significantly impact the efficiency of this compound synthesis.
Enzyme Source: Lipases from various microbial sources, such as Candida antarctica, Aspergillus terreus, and Rhizomucor miehei, have been successfully employed for the synthesis of sorbitan esters. researchgate.netumich.eduuwaterloo.ca Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is particularly popular due to its high activity and stability in organic solvents. mdpi.comuwaterloo.ca Lipase from Aspergillus terreus has shown the ability to discriminate between saturated and unsaturated fatty acids and can efficiently catalyze the esterification of sorbitol. umich.eduscispace.com
Immobilization Techniques: Immobilizing the lipase on a solid support offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability, which is crucial for cost-effective industrial production. umich.eduuwaterloo.ca Common immobilization supports include porous materials like Celite, sol-gels, and anion-exchange resins. uwaterloo.ca For instance, Aspergillus terreus lipase immobilized on Accurel has been shown to be effective in synthesizing sorbitol stearate (B1226849), with the ability to be reused multiple times without a significant loss in activity. umich.eduscispace.com Immobilization can also protect the enzyme from denaturation by organic solvents.
Table 1: Influence of Lipase Source and Immobilization on Ester Synthesis
| Lipase Source | Immobilization Support | Key Findings | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Celite® supported sol-gel (CSSIE) | High product yield (96.7% for sorbitan monooleate). The support has a high capacity to absorb water, preventing enzyme inhibition. | uwaterloo.ca |
| Aspergillus terreus | Accurel | Efficient in synthesizing sorbitol stearate (96% conversion) and could be reused three times with minimal activity loss. | umich.eduscispace.com |
| Rhizomucor miehei | Not specified | Used in the esterification of sugar acetals, demonstrating strict selectivity. | researchgate.net |
| Lactobacillus plantarum | Sodium alginate | Novel application in synthesizing short-chain fatty acid esters. | nih.gov |
To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized.
Temperature: The reaction temperature affects both the enzyme's activity and stability, as well as the solubility of the substrates. A study on the synthesis of sorbitol 1(6)-monostearate using Aspergillus terreus lipase found that the optimal temperature was 45°C. umich.eduscispace.com
pH (or Water Activity): In non-aqueous media, the concept of pH is replaced by water activity (aw), which is a measure of the water available to the enzyme. Controlling water activity is crucial as water is a product of the esterification reaction, and its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield. uwaterloo.casci-hub.se For the synthesis of sorbitol 1(6)-monostearate, maintaining a low initial water activity was a major controlling factor. umich.eduscispace.com
Substrate Concentration and Molar Ratio: The molar ratio of the substrates (sorbitan and tetradecanoic acid) significantly influences the reaction rate and the distribution of mono-, di-, and tri-esters. vulcanchem.com An excess of sorbitol generally favors the formation of monoesters, while a higher ratio of fatty acid promotes the production of di- and tri-esters. vulcanchem.com Research on the synthesis of citronellyl acetate (B1210297) showed that the product yield increased with substrate concentration up to a certain point, after which it either plateaued or decreased. bibliotekanauki.pl
Table 2: Optimization of Reaction Parameters for Sorbitan Ester Synthesis
| Parameter | Optimal Condition/Observation | Effect | Reference |
|---|---|---|---|
| Temperature | 45°C (for A. terreus lipase) | Balances enzyme activity, stability, and substrate solubility. | umich.eduscispace.com |
| Water Activity (aw) | Low initial aw (e.g., 0.33) | Drives the reaction towards ester synthesis by minimizing hydrolysis. | researchgate.net |
| Substrate Molar Ratio | Excess sorbitol for monoesters; excess fatty acid for di/tri-esters. | Controls the degree of esterification. | vulcanchem.com |
| Enzyme Loading | Optimization required to balance reaction rate and cost. | Higher loading increases the initial reaction rate but may not be economical. | uwaterloo.ca |
The final product of the esterification reaction is typically a mixture of mono-, di-, and tri-esters of this compound. vulcanchem.com The relative proportions of these esters determine the hydrophilic-lipophilic balance (HLB) value of the surfactant, which in turn dictates its application. sci-hub.seworktribe.com Controlling the selectivity of the esterification is therefore of paramount importance.
Several strategies can be employed to control the degree of esterification:
Molar Ratio of Substrates: As mentioned earlier, adjusting the molar ratio of sorbitan to tetradecanoic acid is a primary method for controlling selectivity. vulcanchem.com An excess of the alcohol (sorbitol/sorbitan) favors monoester formation. vulcanchem.com
Reaction Time: The reaction can be stopped at different times to obtain a desired product distribution, as monoesters are generally formed first, followed by di- and tri-esters.
Enzyme Selectivity: Some lipases exhibit high regioselectivity, preferentially acylating the primary hydroxyl groups of sorbitol or sorbitan. umich.eduscispace.com For example, Aspergillus terreus lipase has been shown to selectively catalyze the esterification of one of the primary hydroxyl groups of sorbitol. scispace.com
Reaction Medium: The polarity of the solvent can influence selectivity. Polar solvents are known to favor the formation of monoesters. sci-hub.se
Optimization of Reaction Parameters: Temperature, pH, and Substrate Concentration
Role of Solvents and Azeotropic Mixtures in Enzymatic Synthesis
The choice of solvent is a critical factor in the enzymatic synthesis of sorbitan esters. The solvent must solubilize both the hydrophilic sorbitol/sorbitan and the lipophilic fatty acid, without inactivating the lipase. mdpi.com This is a significant challenge due to the poor miscibility of the starting materials. sci-hub.se
Organic Solvents: Various organic solvents have been investigated. Non-polar solvents like n-hexane are often used and have shown high conversion rates. umich.eduscispace.combibliotekanauki.pl More polar solvents like tert-butanol (B103910) and acetone (B3395972) have also been used successfully. uwaterloo.caresearchgate.net However, very hydrophilic solvents such as pyridine (B92270) and dimethylformamide can be poor for lipase activity. mdpi.com
Azeotropic Mixtures: A significant challenge in esterification is the removal of water produced during the reaction. sci-hub.se Azeotropic mixtures of solvents, such as tert-butanol/n-hexane, can be used to facilitate water removal by distillation, thereby driving the reaction towards higher ester yields. researchgate.netresearchgate.netnih.govresearchgate.net A study on the synthesis of sorbitan esters utilized a tert-butanol/n-hexane azeotrope, where a partial phase diagram was constructed to determine the optimal distillation temperature. researchgate.netresearchgate.netnih.gov
Solvent-Free Systems: To create a more environmentally friendly process, solvent-free systems have been explored. In these systems, one of the substrates (usually the fatty acid) acts as the solvent. This approach can lead to very high substrate concentrations, potentially increasing productivity. researchgate.net
Table 3: Role of Solvents in Sorbitan Ester Synthesis
| Solvent/System | Key Characteristics and Findings | Reference |
|---|---|---|
| n-Hexane | Non-polar solvent, resulted in high conversion (96%) for sorbitol monostearate. | umich.eduscispace.com |
| tert-Butanol/n-Hexane Azeotrope | Facilitates continuous water removal by distillation, driving the reaction equilibrium towards ester formation. | researchgate.netresearchgate.netnih.govresearchgate.net |
| Acetone | A low log P solvent that gave the highest conversion in a study on sorbitan monooleate synthesis. | uwaterloo.ca |
| Methyl Isobutyl Ketone (MIBK) | Used to control the reaction pathway in the conversion of sorbitol to isosorbide (B1672297) esters by stabilizing intermediates. | rsc.org |
| Solvent-Free Media | Environmentally friendly; allows for extremely high substrate concentrations, enhancing productivity. | researchgate.net |
Bioreactor System Design and Process Engineering for Scalable Production
Bioreactor Types: Various bioreactor designs can be adapted for sorbitan ester synthesis. Stirred-tank bioreactors are common, but they must be designed to handle the high viscosity of the reaction medium and to allow for efficient mixing and mass transfer. slideshare.netmdpi.com Packed-bed reactors, where the immobilized enzyme is packed into a column and the substrates are passed through, can be used for continuous production. slideshare.net
Process Considerations: Key process engineering challenges include:
Water Removal: As discussed, continuous removal of water is essential. This can be achieved through various methods, including vacuum distillation, pervaporation using membranes, or the use of molecular sieves. uwaterloo.ca
Foaming: In some biosurfactant fermentation processes, foaming can be a significant issue that requires specific bioreactor designs to manage. researchgate.net
Downstream Processing: After the reaction, the product must be separated from the unreacted substrates, the enzyme, and any by-products. Techniques like molecular distillation can be used to isolate the desired ester species. vulcanchem.com
Scalability: Designing a scalable bioreactor system is essential for commercial manufacturing. Modular bioreactor systems are being developed to address the need for large-scale production in tissue engineering, and similar principles could be applied to surfactant synthesis. google.com
Chemical Synthesis Routes and Reaction Kinetics
The industrial production of this compound is a multi-step process that begins with the dehydration of sorbitol to form sorbitan, which is then esterified with tetradecanoic acid. vulcanchem.com The final product is typically a mixture of mono-, di-, and triesters. vulcanchem.com
Esterification of Dehydrated Sorbitol with Tetradecanoic Acid
The core of this compound synthesis lies in the esterification of dehydrated sorbitol, known as sorbitan, with tetradecanoic acid (myristic acid). This reaction involves heating sorbitol with tetradecanoic acid, which leads to the formation of ester linkages between the hydroxyl groups of sorbitan and the carboxyl group of the fatty acid. vulcanchem.comchempri.com The process is typically carried out at elevated temperatures, often in the range of 180-215°C. researchgate.net
The initial step is the intramolecular dehydration of sorbitol, a six-carbon sugar alcohol, to form a mixture of cyclic ethers known as sorbitans. vulcanchem.com The primary isomers formed are 1,4-sorbitan and to a lesser extent, isosorbide. Following dehydration, the remaining hydroxyl groups on the sorbitan molecule react with tetradecanoic acid to form the sorbitan esters. The degree of esterification can be controlled by adjusting the molar ratio of the reactants. An excess of sorbitol favors the formation of monoesters, while a higher ratio of fatty acid leads to the production of di- and triesters. vulcanchem.com
Catalytic Effects in Sorbitol Dehydration and Subsequent Esterification (e.g., acidic, basic, heterogeneous catalysts, zeolites)
Acidic Catalysts: Homogeneous acid catalysts such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid (p-TSA) are effective for both sorbitol dehydration and esterification. researchgate.net For instance, p-TSA has been used to catalyze the esterification of sorbitol with lauric acid, a similar long-chain fatty acid. researchgate.netresearchgate.net However, these homogeneous catalysts can lead to challenges in separation and can generate acidic waste, posing environmental concerns. researchgate.net
Basic Catalysts: Alkaline catalysts, such as sodium hydroxide (B78521), can be employed in the esterification step. google.com A process has been described where sorbitan fatty acid esters are prepared by first forming anhydro sorbitol via acid-catalyzed anhydrization, followed by a base-catalyzed reaction with a fatty acid at temperatures not exceeding 215°C to produce a product with less coloration. google.com
Heterogeneous Catalysts and Zeolites: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include sulfonic solids, heteropoly acids (HPAs) like silica-supported H₃PW₁₂O₄₀, and silver-exchanged phosphotungstic acid catalysts. researchgate.net These catalysts have shown high efficiency in the dehydration of sorbitol to isosorbide, a key intermediate. researchgate.net For example, a 99% conversion of sorbitol with 83% selectivity to isosorbide was achieved using an Ag₁H₂PW catalyst at 140°C within one hour. researchgate.net
Zeolites, such as H-beta zeolite, have also been employed. A method utilizing methyl isobutyl ketone (MIBK) with an H-beta catalyst has been shown to selectively convert sorbitol in the presence of fatty acids to isosorbide esters in high yields (79-84%). rsc.orgrsc.org The MIBK promotes the dehydration of sorbitol to isosorbide while minimizing side reactions. rsc.orgrsc.org
Table 1: Comparison of Catalytic Systems in Sorbitol Dehydration and Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | High activity | Difficult to separate, corrosive, waste generation researchgate.net |
| Homogeneous Base | Sodium hydroxide | Can produce less colored products | Can also be difficult to separate google.com |
| Heterogeneous Acid | Sulfonic solids, Supported HPAs | Easily separable, reusable | May have lower activity than homogeneous catalysts researchgate.net |
| Zeolites | H-beta | High selectivity, can be recycled | May require specific reaction conditions (e.g., use of co-solvents) rsc.orgrsc.org |
Kinetic Modeling of this compound Formation
Understanding the reaction kinetics is essential for optimizing the synthesis of this compound. Kinetic models can help in predicting the reaction course and determining optimal operating conditions.
For the esterification of sorbitol with fatty acids, kinetic models such as a reversible second-order reaction model have been proposed. researchgate.netresearchgate.net In a study on the esterification of sorbitol with lauric acid using p-TSA as a catalyst, the kinetic constants were estimated by non-linear regression, and the temperature dependence of the reaction rate was described by the Arrhenius equation. researchgate.netresearchgate.net The experimental data showed good agreement with the proposed theoretical model. researchgate.netresearchgate.net
In another study involving the esterification of sorbitol and azelaic acid catalyzed by tin(II) oxide, the kinetic data was well-fitted to the Langmuir-Hinshelwood Hougen Watson (LHHW) model. acs.org This model, along with others like the Eley-Rideal (ER) model, helps in elucidating the reaction mechanism. The activation energy for this reaction was determined to be 14.43 kJ/mol. acs.org Such models are crucial for reactor design and process scale-up.
Precursor Chemistry: Tetradecanoic Acid (Myristic Acid)
Tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid that serves as a key raw material for the synthesis of this compound. chempri.comatamanchemicals.com
Biochemical Origins and Synthetic Preparation of Tetradecanoic Acid
Biochemical Origins: Myristic acid is found naturally in a variety of animal and vegetable fats and oils. chempri.com It is particularly abundant in nutmeg butter, which contains about 75% trimyristin (B1681580) (the triglyceride of myristic acid), palm kernel oil, and coconut oil. wikipedia.org It is also present in bovine milk and human breast milk. wikipedia.org In biological systems, myristic acid can be synthesized from acetyl-CoA through lipogenesis, by the elongation of lauric acid, or by the shortening of palmitic acid. researchgate.net
Synthetic Preparation: Industrially, myristic acid is typically produced by the fractional distillation of mixed fatty acids obtained from the hydrolysis of natural fats and oils like coconut oil or palm kernel oil. atamanchemicals.cominnospk.com This process yields a high-purity product. innospk.com For laboratory-scale synthesis, myristic acid can be prepared by the saponification of glycerol (B35011) tris(tetradecanoate) with a sodium hydroxide solution, followed by acidification. atamanchemicals.com It can also be synthesized from tetradecanol. atamanchemicals.com
Synthesis of Isotopic Analogs for Mechanistic Elucidation and Tracer Studies (e.g., Carbon-13 Labeled Tetradecanoic Acids)
Isotopically labeled analogs of myristic acid are invaluable tools for studying reaction mechanisms and metabolic pathways. Carbon-13 (¹³C) labeled tetradecanoic acids have been synthesized for such purposes. nih.gov
The synthesis of tetradecanoic acid with a ¹³C label at the carbonyl carbon (C1) can be achieved by treating 1-bromotridecane (B143060) with potassium cyanide enriched with ¹³C (K¹³CN), followed by hydrolysis of the resulting nitrile. nih.govsigmaaldrich.com To introduce a ¹³C label at other positions, such as C3 or C6, more complex multi-step synthetic routes are employed. nih.gov For instance, [3-¹³C]tetradecanoic acid was synthesized via the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane. nih.gov These labeled fatty acids can then be used to prepare correspondingly labeled complex lipids for further biochemical studies. nih.gov Such tracer studies, often analyzed by techniques like mass spectrometry, provide detailed insights into the metabolic fate of the fatty acid. oup.com
Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Sustainability
Chemical Synthesis
Traditional chemical synthesis is the most established method for producing sorbitan esters. It is typically performed as a two-stage process or a one-step reaction.
Two-Stage Process: This is the most common industrial method. researchgate.net
Dehydration/Cyclization: The first stage involves the intramolecular dehydration of sorbitol to form sorbitan. wikipedia.org This reaction is typically catalyzed by an acid, such as phosphoric acid or p-toluenesulfonic acid, at high temperatures (130°C - 180°C) and often under reduced pressure. researchgate.netkoreascience.kr The primary product is a mixture of sorbitan isomers, with 1,4-anhydrosorbitol being the dominant form. wikipedia.org However, the harsh conditions can lead to further dehydration, forming isosorbide as a significant by-product. rsc.org
Esterification: In the second stage, the resulting sorbitan mixture is esterified with tetradecanoic acid (myristic acid). researchgate.net This step is generally catalyzed by a base, like sodium hydroxide, and requires even higher temperatures, ranging from 180°C to 250°C. google.comgoogle.comgoogle.com
One-Step Process: In this approach, sorbitol and tetradecanoic acid are reacted together in a single step at high temperatures (above 200°C) with a catalyst. google.comcir-safety.org Both dehydration and esterification occur concurrently. nih.gov While seemingly more straightforward, controlling the reaction to achieve the desired product distribution is more challenging.
Efficiency and Selectivity: Chemical synthesis can achieve high yields, with some processes reporting 90% yield for 1,4-sorbitan and 92% for the final ester product. researchgate.net However, a major challenge is selectivity. The reaction produces a complex mixture of mono-, di-, tri-, and even tetra-esters of sorbitan. google.com The distribution of these esters is influenced by the molar ratio of the reactants; an excess of sorbitol favors monoester formation, while a higher fatty acid ratio leads to more di- and tri-esters. vulcanchem.com The high temperatures can also cause the formation of undesirable, colored by-products and further dehydration of sorbitan to isosorbide, which can also be esterified. rsc.orggoogle.com
Sustainability: From a sustainability perspective, chemical synthesis has significant drawbacks. The high reaction temperatures (up to 250°C) result in high energy consumption. cir-safety.orgmeasuredinnovation.com The process relies on acid and base catalysts that require neutralization and can contribute to waste streams. google.commeasuredinnovation.com The formation of colored impurities and by-products often necessitates additional purification steps, further increasing the environmental impact. google.comgoogle.com
Enzymatic Synthesis
An increasingly popular alternative to chemical methods is enzymatic synthesis, which utilizes lipases as biocatalysts. This approach is often considered a "green" chemistry route. researchgate.netresearchgate.net
Chemo-Enzymatic Pathway: A common approach combines an initial chemical dehydration of sorbitol to sorbitan, followed by an enzymatic esterification. koreascience.krresearchgate.netMechanism: The esterification of sorbitan with tetradecanoic acid is catalyzed by a lipase, such as the immobilized lipase B from Candida antarctica (Novozym 435), in an organic solvent. koreascience.krkoreascience.kr This reaction proceeds under much milder conditions than chemical esterification, typically at temperatures between 40°C and 60°C. google.com
Efficiency and Selectivity: Enzymatic synthesis is renowned for its high selectivity. Lipases can selectively catalyze esterification at specific hydroxyl groups of the sorbitan molecule, leading to a much higher proportion of the desired monoester and reducing the formation of di- and tri-esters. worktribe.com This specificity simplifies downstream processing. Conversion yields can be very high, with optimized processes reaching over 98%. koreascience.kr
Sustainability: Enzymatic pathways offer significant sustainability advantages. researchgate.net
Energy Efficiency: The mild reaction temperatures drastically reduce energy consumption compared to chemical methods. uwaterloo.ca
Reduced Waste: The high selectivity minimizes the formation of by-products, leading to cleaner reaction mixtures and less waste. uwaterloo.ca
Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economics and reducing waste. uwaterloo.ca
Renewable Resources: Like the chemical route, this pathway uses renewable raw materials such as sorbitol and plant-derived fatty acids. farmaciajournal.comatamanchemicals.com
The main drawbacks are the higher cost of enzymes compared to chemical catalysts and potentially slower reaction rates, though process optimization can mitigate these issues. google.com
Comparative Data
The following tables provide a comparative overview of the different synthetic pathways for sorbitan esters, including this compound.
Table 1: Comparison of Synthetic Pathway Conditions
| Parameter | Chemical Synthesis (Two-Stage) | Enzymatic Synthesis (Chemo-Enzymatic) |
| Catalyst | Stage 1: Acid (e.g., H₃PO₄, p-TSA) researchgate.net Stage 2: Base (e.g., NaOH) researchgate.net | Lipase (e.g., Novozym 435) koreascience.krkoreascience.kr |
| Temperature | Stage 1: 130-180°C researchgate.netkoreascience.kr Stage 2: 180-250°C researchgate.netgoogle.com | 40-60°C google.com |
| Pressure | Often under vacuum/reduced pressure researchgate.netbtsjournals.com | Atmospheric |
| Solvent | Often solvent-free or in organic solvents researchgate.netkoreascience.kr | Organic solvents (e.g., t-butanol) koreascience.krnih.gov |
| Reaction Time | Several hours researchgate.net | Can range from hours to days koreascience.kr |
Table 2: Comparative Analysis of Pathway Performance
| Metric | Chemical Synthesis | Enzymatic Synthesis |
| Efficiency (Yield) | High, can exceed 90% researchgate.net | Very high, can exceed 98% conversion koreascience.kr |
| Selectivity | Low; produces a mixture of mono-, di-, and triesters; isosorbide by-products rsc.orgvulcanchem.com | High; selective for monoester formation, reducing by-products worktribe.comuwaterloo.ca |
| Energy Consumption | High due to elevated temperatures measuredinnovation.com | Low due to mild reaction conditions uwaterloo.ca |
| Sustainability | Lower; high energy use, catalyst waste, by-product formation google.commeasuredinnovation.com | High; energy-efficient, reusable catalyst, minimal waste, biodegradable researchgate.netresearchgate.net |
| Product Quality | Can produce colored impurities requiring purification google.com | Higher purity, lighter color, fewer impurities btsjournals.com |
Fundamental Interfacial Phenomena
The study of interfacial phenomena is crucial for understanding how surfactants like this compound function. helsinki.fi The stability of emulsions and other dispersions is directly dependent on the stability of the interfacial films formed by these surfactants. helsinki.fi
At a liquid-air interface, this compound molecules arrange themselves into a monolayer. stfc.ac.uk The hydrophilic sorbitan headgroup orients towards the aqueous phase, while the hydrophobic alkyl chain extends into the air. worktribe.com This arrangement minimizes the free energy of the system. The formation of these monolayers is a dynamic process influenced by factors such as temperature and the presence of other molecules. helsinki.fi The structure of these monolayers can range from a gaseous state at low surface pressures, where molecules are far apart, to liquid-expanded, liquid-condensed, and solid states as the surface pressure increases and the molecules become more tightly packed. researchgate.net
The Langmuir-Blodgett (LB) technique is a primary method for studying these monolayers. numberanalytics.com It allows for the controlled compression of the monolayer on a liquid subphase, typically water, while measuring the resulting surface pressure. numberanalytics.comwikipedia.org This provides a surface pressure-area (Π-A) isotherm, which is a two-dimensional fingerprint of the monolayer's thermodynamic behavior and phase transitions. researchgate.net By analyzing the isotherm, researchers can determine key properties such as the area per molecule and the compressibility of the monolayer. nih.gov
The structural organization and phase state of sorbitan ester monolayers can be further elucidated through thermodynamic calculations based on the compression isotherms. researchgate.net Neutron and X-ray reflectivity are also powerful techniques used to probe the structure of surfactant layers at interfaces, revealing details from a simple monolayer to more complex multilayer structures. stfc.ac.ukacs.org
The adsorption of this compound at an interface is a key characteristic that reduces the interfacial tension between the two phases. The efficiency of a surfactant is often related to its ability to adsorb at the interface and lower the surface energy. mdpi.com The properties of the resulting interfacial film, such as its elasticity and viscosity, are critical for the stability of systems like emulsions and foams. sinterface.com
The adsorption process is dynamic, with the rate of adsorption depending on the surfactant's concentration in the bulk solution and its surface activity. sinterface.com The interfacial film formed by sorbitan esters can exhibit viscoelastic properties, meaning it has both elastic (solid-like) and viscous (liquid-like) characteristics. nih.gov This viscoelasticity is crucial in resisting the coalescence of droplets in an emulsion. dovepress.com A more condensed and stable interfacial film provides a better barrier against droplet merging. helsinki.fidovepress.com
The interactions between surfactant molecules within the film, as well as between the surfactant and the bulk phases, determine the film's properties. For instance, favorable intermolecular interactions between different surfactants in a mixed film can lead to a more condensed and stable film. dovepress.com The interfacial rheology, which studies the flow and deformation of the interfacial layer, provides insights into the strength and stability of these films. nih.govrsc.org
The structure of the alkyl chain in sorbitan esters has a marked effect on their interfacial properties. helsinki.fi Generally, a longer alkyl chain leads to the formation of more stable and condensed monolayers. helsinki.fi This is because longer chains have stronger van der Waals interactions between them, leading to a more ordered and tightly packed film.
For example, studies comparing sorbitan esters with different alkyl chain lengths (e.g., monolaurate C12, monopalmitate C16, monostearate C18) have shown that the one with the longest chain forms the most stable monolayers. helsinki.fi In the context of this compound (C14), its behavior would be intermediate to sorbitan monolaurate and sorbitan monopalmitate. The presence of unsaturation (double bonds) in the alkyl chain, as seen in sorbitan monooleate, disrupts the packing of the molecules, leading to less stable and more expanded monolayers compared to their saturated counterparts. helsinki.fi
Table 1: Influence of Alkyl Chain on Sorbitan Ester Properties
| Property | Effect of Increasing Saturated Alkyl Chain Length |
|---|---|
| Monolayer Stability | Increases helsinki.fi |
| Monolayer Condensation | Increases helsinki.fi |
| Molecular Area | Decreases helsinki.fi |
| Interfacial Tension | Increases helsinki.fi |
This table summarizes general trends observed for sorbitan esters.
Adsorption Characteristics and Interfacial Film Properties
Interfacial Tension and Surface Activity Studies
The measurement of interfacial tension and the determination of surface activity parameters are essential for characterizing surfactants like this compound.
Several established techniques are used to measure surface and interfacial tension. face-kyowa.co.jp
Langmuir-Blodgett (LB) Trough: As mentioned earlier, the LB trough is used to create and compress monolayers on a liquid surface. numberanalytics.comwikipedia.org While primarily for studying monolayer properties, it incorporates a balance (often a Wilhelmy plate) to measure surface pressure, which is the reduction in surface tension caused by the monolayer. wikipedia.org
Wilhelmy Plate Method: This technique measures the force acting on a thin plate, typically made of platinum, that is vertically immersed in a liquid. kruss-scientific.comtrenchlesspedia.com The force is related to the surface tension of the liquid and the contact angle between the liquid and the plate. kruss-scientific.com For measuring surface tension, the plate is made of a material that is perfectly wetted by the liquid (0° contact angle). kruss-scientific.com This is a static method, making it suitable for measuring changes in surface tension over time. kruss-scientific.com
Du Noüy Ring Method: This method involves measuring the force required to pull a platinum-iridium ring from the surface or interface of a liquid. kruss-scientific.comwikipedia.org The maximum force just before the liquid film breaks is proportional to the surface or interfacial tension. pro-lehrsysteme.ch This is a quasi-static method and may require correction factors to account for the shape of the liquid pulled up by the ring. kruss-scientific.com
Pendant Drop Method: In this optical method, the shape of a droplet hanging from a needle is analyzed. face-kyowa.co.jpdataphysics-instruments.com The shape is determined by the balance between gravity, which elongates the drop, and surface tension, which tries to keep it spherical. By fitting the drop's profile to the Young-Laplace equation, the surface or interfacial tension can be calculated. unsri.ac.id This method is advantageous as it requires only a small amount of liquid and can be used for highly viscous liquids. face-kyowa.co.jp
When the concentration of a surfactant in a solution is increased, the surface tension decreases until it reaches a certain point, after which it remains relatively constant. sinterface.com This point is the Critical Micelle Concentration (CMC) . researchgate.net Above the CMC, the surfactant molecules begin to self-assemble into aggregates called micelles in the bulk of the solution. worktribe.comsinterface.com The CMC is a fundamental property of a surfactant and indicates its efficiency.
The CMC can be determined by plotting the surface tension of the surfactant solution against its concentration (or the logarithm of its concentration). The point at which the slope of the curve changes sharply corresponds to the CMC. sinterface.com Various methods for measuring surface tension, such as the Wilhelmy plate or Du Noüy ring method, can be employed for this purpose. helsinki.firesearchgate.net
Surface pressure (Π) is the difference between the surface tension of the pure solvent (γ₀) and the surface tension of the solution containing the surfactant (γ).
Π = γ₀ - γ
The surface pressure increases with surfactant concentration up to the CMC. At the CMC, the maximum surface pressure is achieved. The CMC of sorbitan esters can be determined in both aqueous and non-aqueous solvents. osti.gov For instance, the CMC of sorbitan monopalmitate and sorbitan monooleate has been determined in solvents like benzene (B151609) and carbon tetrachloride. osti.gov The nature of the solvent (e.g., aromatic vs. aliphatic) can significantly influence the CMC value. osti.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sorbitan monolaurate |
| Sorbitan monopalmitate |
| Sorbitan monostearate |
| Sorbitan monooleate |
| Benzene |
Influence of Oil Phase Hydrocarbon Structure on Interfacial Tension
The structure of the hydrocarbon in the oil phase significantly impacts the interfacial tension at a water-oil interface stabilized by sorbitan esters. Research on sorbitan monoesters, a class to which this compound belongs, demonstrates a clear trend related to the chain length of straight-chain alkanes used as the oil phase. nih.gov
A study involving sorbitan monoesters (monolaurate, monopalmitate, monostearate, and monooleate) and oil phases ranging from pentane (B18724) to dodecane (B42187) found that as the hydrocarbon chain length of the oil phase increases, the interfacial tension at the critical micelle concentration (γcmc) also increases. nih.govhelsinki.fi Concurrently, the surface pressure at the cmc (πcmc) and the area per molecule at the cmc (Acmc) were observed to decrease. nih.gov This indicates that the surfactant is less effective at reducing interfacial tension when interacting with longer-chain, more nonpolar oils. helsinki.fi
Furthermore, the standard free energy of micellization (ΔG°mic) and adsorption (ΔG°ad) become less negative as the hydrocarbon chain of the oil phase lengthens. nih.gov This suggests that both the formation of micelles and the adsorption of the surfactant at the interface become less spontaneous processes with increasing oil phase hydrocarbon length. nih.govhelsinki.fi
Table 1: Effect of Oil Phase Hydrocarbon Chain Length on Interfacial Properties of Sorbitan Esters
| Interfacial Property | Influence of Increasing Hydrocarbon Chain Length in Oil Phase | Reference |
|---|---|---|
| Interfacial Tension at CMC (γcmc) | Increases | nih.govhelsinki.fi |
| Surface Pressure at CMC (πcmc) | Decreases | nih.gov |
| Area per Molecule at CMC (Acmc) | Decreases | nih.gov |
| Free Energy of Micellization (ΔG°mic) | Becomes less negative (less spontaneous) | nih.gov |
Mechanism of Stabilization in Emulsions and Dispersions
Role of this compound in Modulating Interfacial Film Stability
This compound, like other sorbitan esters, is a non-ionic surfactant that stabilizes emulsions by adsorbing at the oil-water interface to form a protective film around the dispersed droplets. carijournals.orgfiveable.me This action is fundamental to preventing the coalescence of droplets and maintaining the stability of the emulsion. fiveable.me The stabilization mechanism is primarily one of steric hindrance or repulsion. dovepress.com
The amphiphilic nature of the this compound molecule, which contains a hydrophilic sorbitan head and a hydrophobic fatty acid tail (tetradecanoyl group), drives it to the interface. carijournals.orgworktribe.com Once there, the molecules orient themselves to create a physical barrier. This interfacial film's stability is a critical factor. mdpi.com A rigid and viscoelastic film can effectively prevent droplets from fusing. mdpi.com The formation of an ordered, lamellar structure at the interface, which enhances the film's rigidity, is considered an effective way to improve emulsion stability. mdpi.com The interactions between the adsorbed surfactant molecules, such as van der Waals forces between the hydrocarbon tails, contribute to the strength and stability of this interfacial film. nih.gov
Hydrophile-Lipophile Balance (HLB) Values and their Correlation with Emulsification Performance
The Hydrophile-Lipophile Balance (HLB) system provides a numerical scale to classify the degree to which a surfactant is hydrophilic or lipophilic. worktribe.comalfa-chemistry.com This value is crucial for selecting the appropriate emulsifier for a specific application. greengredients.it Emulsifiers with low HLB values are more soluble in oil (lipophilic) and are effective at stabilizing water-in-oil (W/O) emulsions, while those with high HLB values are more water-soluble (hydrophilic) and are suited for oil-in-water (O/W) emulsions. alfa-chemistry.comutl.ptsdlookchem.com
Sorbitan esters are generally lipophilic surfactants with low HLB values, typically ranging from 1 to 8. mdpi.com this compound (also known as sorbitan myristate) has a reported HLB value in the range of 4 to 8, depending on the degree of esterification. vulcanchem.com This low HLB value indicates it is primarily oil-soluble and therefore functions best as a water-in-oil (W/O) emulsifier. mdpi.comvulcanchem.com
Table 2: HLB Values of Common Sorbitan Monoesters
| Compound Name | Common Name | Fatty Acid Chain | HLB Value | Reference |
|---|---|---|---|---|
| Sorbitan, monolaurate | Span 20 | C12 (Lauric) | 8.6 | pharmaexcipients.com |
| This compound | Sorbitan myristate | C14 (Myristic) | 4-8 | vulcanchem.com |
| Sorbitan, monopalmitate | Span 40 | C16 (Palmitic) | 6.7 | pharmaexcipients.com |
| Sorbitan, monostearate | Span 60 | C18 (Stearic) | 4.7 | pharmaexcipients.comatamanchemicals.com |
Comparative Analysis of this compound with Other Sorbitan Esters in Stabilizing Disperse Systems
The emulsifying performance of this compound can be understood by comparing it with other common sorbitan monoesters that differ in the length and saturation of their fatty acid chains. nih.govhelsinki.fi
Influence of Fatty Acid Chain Length: The length of the saturated fatty acid chain influences the surfactant's properties. As the chain length increases (from laurate C12 to stearate C18), the surfactant becomes more hydrophobic (lipophilic), which is reflected in a general decrease in its HLB value. pharmaexcipients.com Studies show that sorbitan esters with longer hydrocarbon chains, like sorbitan monostearate (C18), form more stable and condensed monolayers at interfaces compared to those with shorter chains. helsinki.fi this compound, with its C14 chain, would be expected to have properties intermediate between sorbitan monolaurate (C12) and sorbitan monopalmitate (C16). Research indicates that increasing the hydrophobicity of the surfactant by lengthening the alkyl chain slightly lowers the interfacial tension at the cmc. nih.gov
Influence of Saturation: The presence of a double bond in the fatty acid chain, as in sorbitan monooleate (C18:1), also affects performance. Unsaturated esters like sorbitan monooleate tend to form more expanded and less ordered monolayers compared to their saturated counterparts like sorbitan monostearate. helsinki.fi This difference in packing at the interface can influence the stability of the emulsion. For instance, sorbitan monostearate is a waxy solid at room temperature, while sorbitan monooleate is a liquid, which can affect the physical state and rigidity of the interfacial film. dovepress.comatamanchemicals.com
Critical Micelle Concentration (cmc): The shorter-chained sorbitan monolaurate (Span 20) has been shown to have a higher cmc than the longer-chained saturated esters. nih.gov This means a higher concentration of the shorter-chain surfactant is required to saturate the interface and begin forming micelles.
Table 3: Comparative Properties of Sorbitan Monoesters
| Property | Sorbitan, monolaurate (C12) | This compound (C14) | Sorbitan, monostearate (C18) | Sorbitan, monooleate (C18:1) | Reference |
|---|---|---|---|---|---|
| HLB Value | 8.6 | 4-8 | 4.7 | 4.3 | vulcanchem.compharmaexcipients.comatamanchemicals.com |
| Physical State (Room Temp.) | Liquid | Waxy Solid / Viscous Liquid | Waxy Solid | Viscous Liquid | vulcanchem.comatamanchemicals.com |
| Monolayer Stability | Less stable/condensed | Intermediate | More stable/condensed | Less stable/condensed | helsinki.fi |
| Relative CMC | Higher | Intermediate | Lower | Higher (than stearate) | nih.gov |
Microemulsion and Nanoemulsion Systems
This compound, a lipophilic surfactant, is instrumental in the development of advanced drug delivery and formulation systems, particularly in the creation of microemulsions and nanoemulsions. These systems are thermodynamically stable, transparent or translucent, and consist of an oil phase, an aqueous phase, and a surfactant/co-surfactant mixture. They are highly regarded for their ability to enhance the solubility and bioavailability of poorly water-soluble compounds.
Construction and Interpretation of Pseudoternary Phase Diagrams for this compound-based Systems
The development of microemulsion formulations hinges on the construction and interpretation of pseudoternary phase diagrams. itmedicalteam.plwisdomlib.org These diagrams are graphical representations that map the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature. acs.orgacs.org For systems containing this compound, these diagrams are crucial for identifying the concentration ranges of the components that result in a stable, single-phase microemulsion. wisdomlib.org
The construction of a pseudoternary phase diagram involves systematically mixing the components in various ratios and observing the resulting phase behavior. dergipark.org.tr Typically, the surfactant and co-surfactant are mixed at a fixed weight ratio, and this mixture is then treated as a single component (the apex of the triangle). The other two corners of the triangle represent the oil and water phases. dergipark.org.tr By titrating the oil-surfactant/co-surfactant mixture with water, different phases can be identified, including transparent, single-phase microemulsions, viscous liquid crystalline phases, and turbid, multi-phase emulsions. itmedicalteam.plnih.gov The area within the diagram where a clear, isotropic, and thermodynamically stable formulation exists is designated as the microemulsion region. acs.orgacs.org
The interpretation of these diagrams allows formulators to select optimal compositions that ensure the formation of a stable microemulsion. wisdomlib.org For instance, a larger microemulsion region in the phase diagram indicates a greater potential for forming a stable system over a wider range of component concentrations. researchgate.net The location and size of this region are influenced by factors such as the surfactant-to-co-surfactant ratio (S/CoS), the type of oil, and the temperature. acs.orgresearchgate.net
Impact of Co-surfactants and Oil Phases on Microemulsion Formation and Stability
The choice of co-surfactant and oil phase significantly influences the formation, stability, and microstructure of this compound-based microemulsions. rjptonline.orgnumberanalytics.comanalis.com.my
Co-surfactants: Co-surfactants, typically short- to medium-chain alcohols or glycols, are added to the formulation to enhance the flexibility of the surfactant film at the oil-water interface, reduce interfacial tension, and increase the area of the microemulsion region in the phase diagram. rjptonline.orgnih.gov The appropriate choice and concentration of a co-surfactant can prevent the formation of rigid structures like gels and liquid crystals. researchgate.net For instance, the addition of 1-butanol (B46404) as a co-surfactant to a system containing a blend of poly(oxyethylene 20) sorbitan monooleate and sorbitan monolaurate was found to increase the microemulsion area and eliminate the formation of liquid crystalline phases. nih.gov Ethanol is another commonly used co-surfactant that can promote stable microemulsion formation by reducing interfacial tension. mdpi.com The chain length of the co-surfactant also plays a role; medium-chain length co-surfactants are often suitable for creating stable microemulsions with a large existence area. analis.com.my
Strategies for Achieving Optimal Droplet Size and Zeta Potential in Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically ranging from 20 to 200 nm. jocpr.com Achieving a small and uniform droplet size, along with an appropriate zeta potential, is critical for the stability and performance of nanoemulsions. nih.gov
Droplet Size: The droplet size of a nanoemulsion is influenced by several factors, including the composition of the formulation (oil, water, surfactant, and co-surfactant concentrations) and the energy input during preparation (e.g., high-pressure homogenization, ultrasonication). nih.govresearchgate.net Generally, a higher surfactant concentration leads to a smaller droplet size because more surfactant molecules are available to stabilize the newly formed oil-water interface. rjptonline.orgmdpi.com The hydrophilic-lipophilic balance (HLB) of the surfactant system is a key parameter; optimizing the HLB by blending surfactants like Sorbitan esters (lipophilic) and Polysorbates (hydrophilic) can lead to smaller and more stable droplets. nih.gov
Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. jocpr.com A high absolute zeta potential (typically > |30| mV) is desirable as it indicates strong repulsion between droplets, which prevents aggregation and enhances the long-term stability of the nanoemulsion. mdpi.com The zeta potential is influenced by the type of surfactants used (ionic vs. non-ionic) and the pH of the aqueous phase. jocpr.com While this compound is a non-ionic surfactant, the addition of ionic co-surfactants or other charged molecules can be used to modulate the zeta potential and improve stability. biomedrb.com
Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Formulations
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are advanced lipid-based nanosystems for drug delivery. SLNs are composed of a solid lipid core, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less ordered lipid matrix. biomedrb.com This imperfect crystal structure in NLCs can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs. nih.gov
Sorbitan Esters as Essential Stabilizers in Lipid Nanocarrier Development
Sorbitan esters, including this compound, play a crucial role as stabilizers in the formulation of both SLNs and NLCs. uminho.ptmdpi.com These non-ionic, lipophilic surfactants are typically dissolved in the melted lipid phase during the preparation process. biomedrb.com Upon emulsification with an aqueous phase containing a hydrophilic surfactant (like a Polysorbate), they adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of nanosized lipid droplets. mdpi.commdpi.com
The primary function of Sorbitan esters as stabilizers is to prevent the aggregation of the lipid nanoparticles, ensuring the colloidal stability of the dispersion. nih.govgoogle.com In combination with hydrophilic surfactants, they create a stable interfacial film around the lipid core. The choice of surfactant and its concentration is critical for producing stable SLNs and NLCs. mdpi.com For instance, a study on SLNs produced from different fully hydrogenated oils highlighted the importance of emulsifier properties, including their chemical structure and hydrophilic-lipophilic balance (HLB), in achieving stable nanoparticles. uminho.pt
Encapsulation Efficiency and Controlled Release Mechanisms within Lipid Matrices
Encapsulation Efficiency: Encapsulation efficiency (EE) refers to the percentage of the active pharmaceutical ingredient (API) that is successfully entrapped within the lipid nanoparticles relative to the total amount of API used. google.com A high EE is desirable to maximize the therapeutic effect and minimize waste. The EE of SLNs and NLCs is influenced by several factors, including the solubility of the API in the lipid matrix, the composition of the lipid matrix (solid and liquid lipid ratio in NLCs), and the type and concentration of surfactants used. nih.govmdpi.com
The presence of this compound and other surfactants in the formulation can impact the EE. nih.gov The less-ordered structure of NLCs, created by blending solid and liquid lipids, often results in a higher loading capacity and EE compared to the more crystalline SLNs. nih.gov Studies have shown that SLNs prepared with various stabilizers can achieve high encapsulation efficiencies, often exceeding 90%. pharmaexcipients.com
Controlled Release Mechanisms: One of the key advantages of SLNs and NLCs is their ability to provide controlled or sustained release of the encapsulated API. ui.ac.idgoogle.com The release of the drug from the lipid matrix can occur through several mechanisms, including diffusion, erosion of the lipid matrix, or a combination of both. mdpi.com
The lipid matrix acts as a barrier to drug release. The rate of release is dependent on the type of lipid used, the crystalline state of the lipid, and the distribution of the drug within the nanoparticle (i.e., whether it is homogeneously dispersed or concentrated in a core-shell structure). mdpi.comucl.ac.uk The release profile can be tailored by modifying the formulation parameters. For example, a study on docetaxel-loaded NLCs found that the release was governed primarily by diffusion through the lipid matrix, with a minor contribution from erosion-based mechanisms. mdpi.com The surfactants used, including sorbitan esters, can also influence the release kinetics by affecting the structure and integrity of the lipid matrix. mdpi.com
Table of Research Findings on this compound-based Systems
| Formulation Type | Key Findings |
| Microemulsion | The use of propan-2-yl tetradecanoate as the oil phase with a Tween 80 and propan-1-ol surfactant/co-surfactant system allowed for the construction of a pseudoternary phase diagram identifying a clear microemulsion region. acs.orgacs.orgresearchgate.netacs.org |
| Nanoemulsion | Combinations of Polysorbate and Sorbitan ester surfactants with a fixed HLB of 8 were successful in producing stable nanoemulsions with particle sizes below 200 nm using high-speed homogenization. nih.gov |
| Nanoemulsion | The droplet size of nanoemulsions can be effectively reduced by increasing the concentration of surfactants like Tween 80. mdpi.com |
| Nanostructured Lipid Carrier (NLC) | NLCs stabilized with sorbitan esters demonstrated superior colloidal stability compared to conventional nanoemulsions over a 9-month period. nih.gov |
| Solid Lipid Nanoparticle (SLN) | The selection of lipids and surfactants, including sorbitan esters, significantly affects the characteristics of SLNs, such as entrapment efficiency and particle size. nih.gov |
| Nanostructured Lipid Carrier (NLC) | In a study optimizing NLCs, a formulation with 0.284% sorbitan monooleate, 3.429% lauryl glucoside, and 0.287% soy lecithin (B1663433) was identified as optimal. unair.ac.id |
Rheological and Structural Characterization of Formulated Systems
The performance and stability of formulations containing this compound are intrinsically linked to their rheological and structural properties. A thorough characterization of these attributes is essential for designing effective and stable systems for various applications.
Viscoelastic Properties and Flow Behavior of this compound-containing Formulations
Formulations incorporating this compound, such as emulsions and oleogels, often exhibit non-Newtonian, shear-thinning flow behavior. nih.gov This characteristic is particularly advantageous for topical applications, as it allows for good spreadability during application. nih.gov The viscosity and viscoelastic properties of these systems are influenced by the concentration and interaction of their components. For instance, in some oleogel formulations, the addition of small amounts of emulsifiers like sorbitan esters did not significantly affect the mechanical properties. mdpi.com
The flow behavior of molten formulations containing glycerides and polyethylene (B3416737) glycol (PEG) esters has been observed to be Newtonian, meaning their viscosity is independent of the shear rate. ucl.ac.uk The analysis of viscoelastic properties, often conducted using rheometers in oscillatory mode, provides insights into the structural integrity of these formulations. epo.org For example, the incorporation of grape pomace extracts into emulsions stabilized with surfactant mixtures did not have a significant effect on their rheological properties. nih.gov
Below is a table summarizing the flow behavior of different this compound-containing formulations:
| Formulation Type | Key Components | Observed Flow Behavior | Reference |
| Emulsions | Sunflower oil, Poloxamer 407, Low-molecular-mass surfactants | Shear-thinning | nih.gov |
| Oleogels | Sunflower wax, Sunflower oil, Sorbitan monostearate | Not significantly affected by low emulsifier concentration | mdpi.com |
| Molten Gelucires | Glycerides, PEG esters | Newtonian | ucl.ac.uk |
Microstructural Analysis of Emulsions and Dispersions (e.g., Macroscopic and Microscopic Evaluation)
The microstructure of emulsions and dispersions containing this compound is a critical determinant of their stability and functionality. Techniques such as optical microscopy, polarized light microscopy, and scanning electron microscopy (SEM) are employed to visualize and analyze these structures.
In oleogels formulated with sunflower wax, the addition of sorbitan monostearate led to the formation of a dense network of fiber-like or needle-shaped wax crystals. mdpi.com This co-crystallization of the emulsifier with the wax molecules enhanced the crystal growth, density, and size, which is crucial for the oil-binding capacity of the oleogel. mdpi.com Similarly, in other studies, the addition of a sterically compatible emulsifier like sorbitan monostearate was found to inhibit the blooming of stable crystals on the surfaces of matrices. ucl.ac.uk
Microscopic analysis of emulsions can reveal details about droplet size and distribution. For instance, in a dual dispersion system, a more efficacious emulsifier system resulted in a larger proportion of smaller emulsion droplets, indicating better dispersion of the oil in water. google.com The droplet size in emulsions can be determined using methods like laser scattering. nih.gov Cryo-transmission electron microscopy (cryo-TEM) is another powerful tool for characterizing the microstructure of microemulsions, revealing features like the presence of spheroidal droplets. researchgate.net
The table below presents findings from the microstructural analysis of various formulations:
| Formulation | Analytical Technique | Key Microstructural Findings | Reference |
| Sunflower-Wax-Based Oleogels | Optical Microscopy (Bright-field and Polarized) | Formation of a dense network of fiber/needle-shaped wax crystals with the addition of sorbitan monostearate. | mdpi.com |
| Gelucire Matrices | Scanning Electron Microscopy (SEM) | Inhibition of stable crystal blooming on the surface with the addition of sorbitan monostearate. | ucl.ac.uk |
| Dual Dispersion System | Microscopic Analysis | A more effective emulsifier system led to smaller and more numerous emulsion droplets. | google.com |
| Oil-in-Water Microemulsions | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Presence of spheroidal droplets up to 12 nm in diameter. | researchgate.net |
Novel Applications of this compound in Material Science and Engineering
While traditionally used in food, cosmetics, and pharmaceuticals, the unique properties of sorbitan esters like this compound are finding new applications in the fields of material science and engineering. shreechem.inwikipedia.org Their role as nonionic surfactants and emulsifiers is being leveraged to create novel materials and improve existing industrial processes.
In the realm of polymer science, sorbitan esters are being explored as "green" surfactants in emulsion polymerization to replace traditional surfactants. researchgate.net This shift is driven by the desire for more ecologically friendly manufacturing processes. For instance, sorbitan monooleate has been used as a surfactant in the preparation of polyacrylate emulsions. researchgate.net
Sorbitan esters also play a role in the synthesis of nanoparticles. They have been used as surfactants to stabilize emulsions for the synthesis of NaA zeolite nanoparticles at low temperatures. researchgate.net The ability of sorbitan esters to form stable emulsions is critical in such applications. Furthermore, sorbitan esters are utilized as emulsifiers in the production of emulsion explosives, where the stability of the emulsion is paramount for performance and safety. worktribe.com
In the textile industry, certain sorbitan esters, such as sorbitan tristearate, are employed as lubricants for fibers, reducing friction and wear during manufacturing processes. shreechem.in Their lubricating properties also find use in coatings and other industrial applications to enhance material flow. shreechem.in
The table below highlights some of the novel applications of sorbitan esters in material science and engineering:
| Application Area | Specific Use | Function of Sorbitan Ester | Reference |
| Polymer Science | Emulsion polymerization of polyacrylates | "Green" surfactant | researchgate.net |
| Nanotechnology | Synthesis of NaA zeolite nanoparticles | Emulsion stabilizer | researchgate.net |
| Industrial Explosives | Emulsion explosives | Emulsifier | worktribe.com |
| Textile Industry | Fiber processing | Lubricant | shreechem.in |
| Coatings | Industrial coatings | Flow enhancer | shreechem.in |
Molecular Interactions and Theoretical Modeling of Sorbitan, Tetradecanoate Systems
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the behavior of molecules like Sorbitan (B8754009), tetradecanoate (B1227901) at a microscopic level. These methods allow for the detailed investigation of molecular structures, interactions, and dynamics that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Investigating Intermolecular Interactions within Sorbitan, Tetradecanoate Aggregates and at Interfaces
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound (also known as Span 20), DFT can be employed to model the surface features and the nature of its hydrophilic and hydrophobic groups. aidic.it Such studies can elucidate the intermolecular interactions that drive the self-assembly of these surfactant molecules into aggregates like micelles and their behavior at interfaces, such as oil-water interfaces. aidic.it
DFT calculations can help in understanding the structural changes and the nature of surfactants under various conditions, for instance, in the presence of an external electric field. aidic.it Research has shown that the deformation of the surfactant's spatial structure under an electric field can enhance the role of hydrogen bonding, which in turn affects the stability of emulsions. aidic.it
Molecular Dynamics Simulations of this compound in Different Solvent Environments
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.net For this compound, MD simulations are invaluable for observing its behavior in different solvent environments, such as at a decane/water interface or within an oil-in-water emulsion. aidic.itresearchgate.netkinampark.com These simulations can reveal how surfactant molecules arrange themselves at interfaces, the formation of micelles, and the stability of emulsions. aidic.itresearchgate.netkinampark.comnih.gov
Simulations have been used to study the interfacial tension of systems containing Span 20, and the results have shown good agreement with experimental data. aidic.it MD simulations can also be used to investigate the effect of varying conditions, such as the concentration of the surfactant, on properties like interfacial tension. aidic.it Furthermore, these simulations can provide insights into the structural properties of the interfacial film formed by surfactant molecules, which is crucial for understanding emulsion stability. researchgate.netkinampark.com
Table 1: Investigated Systems and Findings from Molecular Dynamics Simulations of this compound (Span 20)
| System/Environment | Key Findings | Reference |
| Span 20 at decane/water interface | Simulated interfacial tension agreed well with experimental data. Hydrogen bonds form between hydrophilic groups and water. aidic.it | aidic.it |
| Oil-in-water emulsions with Span 20/Tween 80 | Interfacial film thickness and tension are key to emulsion stability. researchgate.netkinampark.com | researchgate.netkinampark.com |
| Micellar aggregation of Span 20 | Self-association is driven by a balance of hydrophobic interactions of the aliphatic tail and steric repulsion of the hydrophilic head. nih.gov | nih.gov |
Analysis of Hydrogen Bonding, Hydrophobic, and Other Non-Covalent Interactions
The functionality of this compound as a surfactant is governed by a variety of non-covalent interactions. These include hydrogen bonding, hydrophobic interactions, and van der Waals forces. aidic.itnih.gov
Hydrogen Bonding: The hydrophilic head of this compound, with its hydroxyl groups, can form hydrogen bonds with water molecules. aidic.itbohrium.com The strength and dynamics of these hydrogen bonds are crucial for the solubility and orientation of the surfactant at interfaces. aidic.it Studies have shown that the hydrophilic groups of Span surfactants can form medium-strong hydrogen bonds with water. aidic.it
Hydrophobic Interactions: The long tetradecanoyl (myristoyl) chain is hydrophobic and drives the aggregation of the surfactant molecules in aqueous environments to minimize contact with water. nih.govhuanachemical.com This hydrophobic effect is the primary driving force for the formation of micelles and other self-assembled structures. nih.gov
Theoretical Models for Predicting Behavior
Theoretical models provide a framework for predicting the macroscopic behavior of systems containing this compound based on the properties of its constituent molecules.
Application of Solubility Models (e.g., Flory-Huggins, Statistical Associating Fluid Theory - SAFT-VR) for Phase Behavior Prediction
Predicting the phase behavior of mixtures containing surfactants like this compound is essential for formulation design. colloid.nl
Flory-Huggins Theory: This model is a cornerstone of polymer solution thermodynamics and can be adapted to understand the miscibility of surfactants in different phases. fiveable.menumberanalytics.commit.edu It uses a lattice-based approach to calculate the Gibbs free energy of mixing, considering the entropy and enthalpy of interaction between the components. fiveable.mesklogwiki.org The Flory-Huggins interaction parameter, χ, quantifies the interaction energy between the surfactant and the solvent molecules and is a key determinant of miscibility. sklogwiki.orgscience.gov
Statistical Associating Fluid Theory (SAFT): SAFT and its variants, like SAFT-VR, are more advanced equations of state that can more accurately model the behavior of complex fluids, including those with associating molecules like surfactants. These models account for molecular shape, chain length, and specific interactions like hydrogen bonding, providing a more detailed prediction of phase diagrams.
While direct applications of these specific models to pure this compound systems are not extensively detailed in the provided search results, the principles of these theories are fundamental to understanding the phase behavior of surfactant-oil-water systems. analis.com.myanalis.com.my Ternary phase diagrams, which are experimentally determined, are often used to visualize the phase behavior of such systems and show regions of stability for emulsions. analis.com.myanalis.com.my
Hansen Solubility Parameters (HSPs) for Predicting Component Compatibility and Solubility
Hansen Solubility Parameters (HSPs) offer a practical method for predicting the solubility and compatibility of materials. hansen-solubility.com The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). hansen-solubility.com The principle is that substances with similar HSPs are likely to be miscible. rsc.org
Table 2: Hansen Solubility Parameters (HSP) for Sorbitan Monolaurate (Span 20)
| Parameter | Value (MPa^0.5) | Reference |
| Dispersion (δD) | 17.5 | pirika.com |
| Polar (δP) | 9.2 | pirika.com |
| Hydrogen Bonding (δH) | 12.1 | pirika.com |
The accuracy of solubility predictions based on HSPs can be affected by the uncertainty in the experimental data used to determine the parameters. d-nb.info However, they remain a valuable tool for initial screening and rational formulation design. researchgate.netulisboa.pt
Thermodynamic Models for Adsorption Isotherms and Surface Excess
The adsorption of surfactants like this compound at interfaces is a thermodynamically driven process, crucial for its function as an emulsifier and stabilizer. To quantify this behavior, various thermodynamic models are employed, with adsorption isotherms providing a mathematical relationship between the concentration of the surfactant in the bulk phase and the amount adsorbed onto the interface at a constant temperature. iscientific.orgijcce.ac.ir
Commonly applied models include the Langmuir and Freundlich isotherms. The Langmuir model assumes that adsorption occurs at specific, equivalent sites on the surface, forming a monolayer, and that there are no interactions between adsorbed molecules. iscientific.orgwikipedia.org In contrast, the Freundlich isotherm is an empirical model that describes non-ideal and reversible adsorption on heterogeneous surfaces, suggesting that the energy of adsorption decreases as the surface becomes covered. iscientific.orgecetoc.orgwikipedia.org
A key parameter derived from these studies is the surface excess concentration (Γ) , which quantifies the amount of surfactant accumulated at the interface relative to the bulk concentration. kruss-scientific.comaau.dk It is a critical measure of a surfactant's efficiency in modifying surface properties. The maximum surface excess (Γmax) corresponds to the state where the interface is saturated with surfactant molecules.
Research on the behavior of this compound (also known as Span 40) at the water-oil interface reveals how its adsorption characteristics are influenced by the surrounding medium. A study by Peltonen et al. (2001) investigated the interfacial properties of several sorbitan esters, including this compound, with a range of straight-chained hydrocarbons as the oil phase. The findings show that as the chain length of the hydrocarbon increases, the critical micelle concentration (cmc) and the interfacial tension at the cmc (γcmc) also increase. nih.gov This indicates that more surfactant is required to saturate the interface and form micelles when the oil phase is more hydrophobic. nih.gov
The spontaneity of the adsorption and micellization processes is evaluated through the standard free energy of adsorption (ΔG°ad) and micellization (ΔG°mic). For this compound, these values become less negative as the hydrocarbon chain length of the oil phase increases, signifying that the processes become less spontaneous. nih.gov
| Oil Phase | CMC (mol/m³) | γcmc (mN/m) | Surface Pressure at CMC, πcmc (mN/m) | Area per Molecule, Acmc (Ų/molecule) | ΔG°mic (kJ/mol) | ΔG°ad (kJ/mol) |
|---|---|---|---|---|---|---|
| Pentane (B18724) | 0.019 | 1.5 | 32.8 | 59 | -34.9 | -40.4 |
| Heptane | 0.024 | 3.2 | 31.0 | 57 | -34.1 | -39.7 |
| Dodecane (B42187) | 0.038 | 6.9 | 28.3 | 54 | -32.9 | -38.2 |
Table 1. Interfacial properties of this compound (Span 40) at various water-hydrocarbon interfaces at 22°C. Data sourced from Peltonen et al. (2001). nih.gov
Experimental Probing of Molecular Interactions
Ultrasonic Techniques for Analyzing Molecular Associations in Liquid Mixtures
Ultrasonic techniques provide a powerful, non-invasive method for investigating the molecular associations and interactions in liquid mixtures containing surfactants like this compound. researchgate.net The propagation of ultrasonic waves through a medium and the measurement of their velocity and attenuation offer insights into various acoustical and thermodynamic parameters. researchgate.net These parameters, including isentropic compressibility, intermolecular free length, and acoustic impedance, are sensitive to changes in the structure and forces between molecules in the solution. researchgate.netresearchgate.net
When this compound is dissolved in a solvent or as part of a multi-component mixture, changes in these acoustic parameters can be correlated with specific molecular events:
Solute-Solvent Interactions: The interaction between the hydrophilic head and hydrophobic tail of the surfactant with the solvent molecules.
Solute-Solute Interactions: The self-association of surfactant monomers.
Micellization: The formation of micelles above the critical micelle concentration (CMC), which represents a significant change in the structural organization of the solution.
By measuring the speed of sound (u) and density (ρ) of the solution at various concentrations and temperatures, key parameters can be calculated. For instance, isentropic compressibility (βs) relates to the resistance of the fluid to compression and is influenced by the strength of intermolecular interactions. A decrease in βs with increasing surfactant concentration typically indicates the formation of more structured molecular arrangements, such as micelles, which are less compressible than the individual solvated monomers. These variations in volumetric and acoustic properties help to elucidate the nature of hydrophilic and hydrophobic interactions within the system. researchgate.net
| Acoustic Parameter | Definition | Typical Observation with Increasing Surfactant Concentration | Inferred Molecular Interaction |
|---|---|---|---|
| Ultrasonic Velocity (u) | Speed of sound propagation through the medium. | Non-linear increase, with a change in slope around the CMC. | Changes in medium density and compressibility due to solute-solvent interactions and aggregation. |
| Isentropic Compressibility (βs) | Measure of the fractional change in volume per unit increase in pressure, under constant entropy. | Decreases, with a distinct change in slope at the CMC. | Formation of structured, less compressible aggregates (micelles); increased rigidity of the medium. |
| Intermolecular Free Length (Lf) | The distance between the surfaces of adjacent molecules. | Decreases as molecules come closer together. | Strengthening of cohesive forces and molecular association. |
| Acoustic Impedance (Z) | The product of density and ultrasonic velocity (ρu). | Increases, reflecting changes in the medium's properties. | Indicates the degree of interaction between surfactant and solvent molecules. |
Table 2. Key ultrasonic parameters and their relevance in analyzing molecular associations in surfactant solutions. researchgate.netresearchgate.netresearchgate.net
Spectroscopic Methods (e.g., FTIR, NMR) for Characterizing Intermolecular Bonds and Conformational Changes
Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for obtaining detailed information at the molecular level about intermolecular bonding and the conformational states of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly effective for probing hydrogen bonds and other specific intermolecular interactions by monitoring the vibrational frequencies of functional groups. mdpi.comnih.gov In systems containing this compound, key vibrational bands, such as the carbonyl (C=O) stretch of the ester group and the hydroxyl (O-H) stretch of the sorbitan headgroup, are sensitive to their molecular environment.
A 2023 study by Geva et al. investigated the interactions of sorbitan esters, including this compound (Span 40), in mixtures of tetrahydrofuran (B95107) (THF) and water. frontiersin.org The study found that Span 40 interacts strongly with THF. This interaction is evidenced by a blueshift (a shift to higher frequency) in the asymmetric CH₂ stretching band (νas(CH₂)) of the surfactant's tail with increasing THF concentration, which is indicative of C-H···O hydrogen bonding. frontiersin.org Furthermore, interactions with THF via hydrogen bonds are reflected in the splitting of the C-O-C band of the THF molecule. frontiersin.org These specific spectral changes provide direct evidence of the type and relative strength of intermolecular bonds formed by this compound in solution. frontiersin.org
| Functional Group | Vibrational Mode | Observed Spectral Change in the Presence of THF | Interpretation |
|---|---|---|---|
| Alkyl Chain (CH₂) | Asymmetric Stretch (νas) | Blueshift (increase in wavenumber) | Indicates C-H···O hydrogen bonding between the surfactant tail and THF. frontiersin.org |
| Tetrahydrofuran (C-O-C) | Stretch | Splitting of the absorbance band | Reflects hydrogen bonding between the sorbitan headgroup and the THF molecule. frontiersin.org |
Table 3. Summary of FTIR spectroscopic findings for this compound (Span 40) in THF-containing mixtures. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.brdiva-portal.org For a flexible molecule like this compound, which consists of a cyclic sorbitan headgroup and a long fatty acid tail, multiple conformations are possible due to rotation around single bonds. auremn.org.br
Advanced Analytical Methodologies for Sorbitan, Tetradecanoate Characterization
Chromatographic Separation and Compositional Analysis
Chromatographic techniques are indispensable for separating the intricate mixture of components present in commercial Sorbitan (B8754009), tetradecanoate (B1227901) and quantifying their distribution.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Sorbitan, tetradecanoate and determining the distribution of its various ester forms. researchgate.net Reversed-phase HPLC, often utilizing a C18 column, can effectively separate sorbitan esters. researchgate.net An isocratic mobile phase, for instance, a mixture of isopropanol (B130326) and water (85:15, v/v), can be employed for the separation. researchgate.net
A typical analysis might reveal the following distribution for a sorbitan ester product:
| Ester Group | Percentage Distribution |
| Monoesters | 40-60% |
| Diesters | 20-40% |
| Triesters | 5-15% |
| Tetraesters | <5% |
This table represents a generalized distribution and can vary between different commercial products.
The purity analysis by HPLC also identifies unreacted starting materials like sorbitol and fatty acids, as well as byproducts from the manufacturing process. worktribe.com
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is the standard method for determining the fatty acid composition of this compound. nih.gov Since sorbitan esters are not sufficiently volatile for direct GC analysis, a derivatization step is required. worktribe.com This typically involves transesterification to convert the fatty acid esters into more volatile fatty acid methyl esters (FAMEs). journal-of-agroalimentary.ro
The resulting FAMEs are then separated on a GC column, often a fused-silica capillary column with a polar stationary phase. The retention time of each FAME is used for identification by comparing it to known standards, and the peak area corresponds to its relative abundance. journal-of-agroalimentary.ro GC-MS provides definitive identification by matching the mass spectrum of each eluting compound to a spectral library. researchgate.net
A GC-MS analysis of the fatty acid profile of a this compound sample might yield the following results:
| Fatty Acid | Chemical Formula | Retention Time (min) | Relative Abundance (%) |
| Myristic Acid (C14:0) | C₁₄H₂₈O₂ | 12.5 | >95% |
| Lauric Acid (C12:0) | C₁₂H₂₄O₂ | 10.2 | <2% |
| Palmitic Acid (C16:0) | C₁₆H₃₂O₂ | 14.8 | <3% |
Note: The retention times are illustrative and depend on the specific GC conditions.
This detailed fatty acid profile is crucial as the chain length and degree of saturation of the fatty acids significantly influence the physical and chemical properties of the final sorbitan ester product. journal-of-agroalimentary.ro
High-Performance Liquid Chromatography (HPLC) for Ester Purity and Distribution Analysis
Thermal and Structural Analysis Techniques
Thermal and structural analysis techniques provide insights into the macroscopic and microscopic properties of this compound, such as its physical state, phase transitions, and crystalline nature.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal behavior of this compound. gtiit.edu.cnresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. ucm.es This allows for the determination of key thermal transitions, including melting point, crystallization temperature, and glass transitions. gtiit.edu.cn
By subjecting a sample of this compound to a controlled temperature program (heating and cooling cycles), a DSC thermogram is generated. This plot of heat flow versus temperature reveals endothermic and exothermic events. For a semi-crystalline material like this compound, the thermogram will typically show a melting endotherm upon heating, providing information about its melting range and enthalpy of fusion. The thermotropic behavior, or how the material's properties change with temperature, is critical for its handling, storage, and application. nih.gov
| Thermal Property | Typical Value Range |
| Melting Point (Tₘ) | 45-55 °C |
| Enthalpy of Fusion (ΔHₘ) | 100-150 J/g |
These values are representative and can be influenced by the purity and specific ester distribution of the sample.
X-ray Powder Diffractometry (XRD) is a non-destructive analytical technique used to investigate the bulk structure of this compound. ucmerced.eduanton-paar.com XRD provides information on the crystallinity and polymorphic form of the material. rigaku.com When an X-ray beam interacts with a crystalline solid, it is diffracted at specific angles determined by the arrangement of atoms in the crystal lattice, according to Bragg's Law. anton-paar.com
The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. researchgate.net An amorphous material will produce a broad halo, while a crystalline material will show a series of sharp peaks. For this compound, XRD can confirm its semi-crystalline nature.
Furthermore, XRD is essential for identifying polymorphism, the ability of a substance to exist in multiple crystal forms. rigaku.comresearchgate.net Different polymorphs can have different physical properties, including melting point and solubility. The XRD pattern of a this compound sample can be compared to reference patterns to identify the specific polymorphic form present. This is crucial for ensuring product consistency and performance. rigaku.com
Differential Scanning Calorimetry (DSC) for Thermotropic Behavior and Phase Transitions
Surface and Colloidal Characterization Methods
Understanding the surface and colloidal properties of this compound is vital, as it primarily functions as a surfactant at interfaces.
The characterization of the colloidal systems formed by this compound, such as emulsions or suspensions, involves a variety of techniques. horiba.com Dynamic Light Scattering (DLS) can be used to determine the size distribution of particles or droplets in a dispersion. horiba.com Zeta potential measurements provide information about the surface charge of the dispersed phase, which is a key factor in colloidal stability. horiba.com
Surface tension measurements, often performed using methods like the Du Noüy ring method, can quantify the effectiveness of this compound in reducing the surface tension of a liquid. These characterization methods are essential for optimizing formulations and predicting the stability and performance of products containing this compound. uu.nlnih.gov
| Property | Method | Typical Information Obtained |
| Particle/Droplet Size | Dynamic Light Scattering (DLS) | Mean hydrodynamic diameter, size distribution |
| Surface Charge | Zeta Potential Measurement | Magnitude of electrostatic repulsion/attraction |
| Surface Activity | Tensiometry (e.g., Du Noüy ring) | Critical Micelle Concentration (CMC), surface tension reduction |
Dynamic Light Scattering (DLS) for Particle Size Distribution and Zeta Potential of Colloidal Systems
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used for the characterization of nanoparticles in suspensions and emulsions. microtrac.comucd.ie It is a valuable tool for determining the size distribution and stability of colloidal systems containing this compound. The technique is based on the Brownian motion of particles in a liquid; smaller particles move faster, and larger ones move more slowly. microtrac.com By analyzing the fluctuations in the intensity of scattered light, which are related to this motion, the hydrodynamic diameter of the particles can be determined. ucd.ie
The stability of a colloidal system, which is the resistance to aggregation, can be predicted by measuring the zeta potential. iitk.ac.in The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between adjacent, similarly charged particles in a dispersion. iitk.ac.in For small molecules and particles, a high zeta potential confers stability and resistance to aggregation. iitk.ac.in Conversely, a low zeta potential indicates that the attractive forces may exceed the repulsive forces, leading to flocculation and instability of the dispersion. iitk.ac.in
In the context of this compound, which is used as a surfactant, DLS can be employed to characterize the size of micelles or emulsion droplets it forms in a colloidal system. For instance, in a microemulsion system composed of propan-2-yl tetradecanoate (as the oil phase), a surfactant such as a polyoxyethylene sorbitan derivative, a cosurfactant, and water, DLS can be used to determine the dimensions of the dispersed phase. researchgate.net However, the interpretation of DLS results in such systems can be complex, as the definition of the continuous phase (whether it is pure water or a solution of non-associated surfactant molecules) can present a challenge. researchgate.net
The Z-average diameter and the polydispersity index (PDI) are key parameters obtained from DLS measurements. drug-dev.com The Z-average is the intensity-weighted mean hydrodynamic diameter, while the PDI is a measure of the width of the particle size distribution. drug-dev.com A PDI value of 0.1 or less indicates a highly monodisperse system, while values between 0.1 and 0.4 suggest a moderately polydisperse distribution, and values above 0.4 are indicative of a highly polydisperse system. ucd.ie
Table 1: Key Parameters Measured by DLS
| Parameter | Description | Relevance to Colloidal Systems |
| Hydrodynamic Diameter (Z-average) | The intensity-weighted mean diameter of the particles in the dispersion. | Provides a measure of the average particle size, including any solvation layer. |
| Polydispersity Index (PDI) | A dimensionless measure of the broadness of the particle size distribution. | Indicates the uniformity of the particle sizes in the system. |
| Zeta Potential | The electric potential at the slipping plane of a particle, which is related to its surface charge. | A key indicator of the stability of the colloidal dispersion against aggregation. |
Interfacial Rheology for Characterizing Interfacial Film Properties
Interfacial rheology is the study of the flow and deformation of matter at the interface between two immiscible phases, such as a liquid-liquid or liquid-gas interface. biolinscientific.commdpi.com This analytical technique is crucial for understanding the properties of the interfacial film formed by surfactants like this compound, which in turn governs the stability of emulsions and foams. srce.hrbiolinscientific.com The rheological properties of this interfacial layer are described by its response to deformation, which can be either a change in shape (shear) or a change in area (dilatation). biolinscientific.com
Shear interfacial rheology investigates the response of the interface to a deformation at a constant surface area. researchgate.net It is particularly linked to the long-term stability of dispersions. srce.hr In contrast, dilatational interfacial rheology examines the response to changes in the interfacial area and provides insights into the short-term stability of these systems. srce.hr Dilatational rheology is also sensitive to the kinetics of adsorption and desorption of the surfactant molecules at the interface. biolinscientific.com
For insoluble surfactants like certain sorbitan esters, which form a film at the interface, both shear and dilatational rheology can provide comprehensive information. nih.gov Studies on related compounds, such as sorbitan tristearate, have shown that the interfacial films can be viscoelastic and even brittle, fracturing at small deformations. nih.gov These studies often employ techniques like a biconical bob rheometer for shear measurements and step compression/expansion experiments for dilatational properties. nih.govethz.ch The results can reveal the elastic (storage) modulus (G') and viscous (loss) modulus (G''), which characterize the solid-like and liquid-like behavior of the interfacial film, respectively. srce.hr
The stability of an emulsion is significantly influenced by the properties of the interfacial film created by the emulsifier. A stable interfacial layer can prevent droplet coalescence. biolinscientific.com The Gibbs-Marangoni effect, where surfactant diffusion to restore a uniform film transports liquid to the interface, is a key stabilization mechanism against thin film rupture. srce.hr
Table 2: Research Findings on Interfacial Rheology of Sorbitan Esters
| Sorbitan Ester | Interfacial System | Key Findings |
| Sorbitan Tristearate | Air/Water | Interfacial films are viscoelastic and brittle; they fracture at small deformations. nih.gov |
| Sorbitan Tristearate | κ-carrageenan/Air | The linear viscoelastic regime of the interfacial films is limited to very small strains. ethz.ch |
| Sorbitan Tristearate | κ-carrageenan/Silicone Oil | Stress relaxation experiments show a measurable response of the interfacial relaxation modulus. ethz.ch |
Atomic Force Microscopy (AFM) for Surface Morphology and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanometer scale. pressbooks.pubmdpi.com It operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. pressbooks.pub The forces between the tip and the sample lead to the deflection of the cantilever, which is detected to generate a topographical map. pressbooks.pub A key advantage of AFM is its ability to image both conductive and non-conductive samples in various environments, including air and liquid, without extensive sample preparation. pressbooks.pubresearchgate.net
In the context of this compound, AFM can be used to visualize the morphology of self-assembled monolayers (SAMs) or adsorbed layers on a substrate. nih.govrsc.org This allows for the characterization of surface roughness, the identification of structural defects, and the observation of how molecules like this compound arrange themselves at an interface. researchgate.netrsc.org For instance, AFM has been used to study the adsorption of proteins onto SAMs with different terminal groups, revealing differences in the amount and conformation of the adsorbed molecules. nih.gov
Beyond imaging, AFM can also probe the interactions between the tip and the sample surface, providing information on mechanical properties such as adhesion, elasticity, and viscoelasticity on a nanoscale. mdpi.coma5-science.com By functionalizing the AFM tip with specific molecules, it is possible to measure the interaction forces between the tip and the surface, which can provide insights into the strength of adsorption of molecules like this compound to a surface. mdpi.com This capability is particularly useful for understanding the stability of adsorbed layers and how they might be perturbed by external forces. nih.gov Force mapping with AFM can reveal the distribution of mechanical properties across a surface, such as the stiffness of different regions within a cell monolayer. nih.gov
Table 3: Applications of AFM in Characterizing Surfaces and Interactions
| Application | Description | Information Obtained |
| Topographical Imaging | Scanning the surface to create a 3D height map. | Surface morphology, roughness, and the structure of adsorbed layers or self-assembled monolayers. pressbooks.pubmdpi.com |
| Force Spectroscopy | Measuring the force between the tip and the sample as a function of their separation. | Adhesion forces, unfolding forces of proteins, and interaction strengths. nih.gova5-science.com |
| Nanomechanical Mapping | Probing the mechanical response of the surface during scanning. | Maps of elasticity, stiffness, and viscoelasticity at the nanoscale. mdpi.comnih.gov |
Future Directions and Emerging Research Frontiers for Sorbitan, Tetradecanoate
Integration of Artificial Intelligence and Machine Learning in Formulation Design
Table 1: Application of AI/ML in Optimizing Formulations with Sorbitan (B8754009), Tetradecanoate (B1227901)
| AI/ML Application | Objective | Predicted Parameters for Sorbitan, Tetradecanoate Systems | Potential Impact |
| Predictive Stability Modeling | Forecast the long-term stability of emulsions. | Droplet coalescence rate, phase separation, viscosity changes. | Reduced development time; enhanced product shelf-life. btsa.com |
| High-Throughput Virtual Screening | Identify optimal co-surfactants and excipients. | Interfacial tension, Hydrophilic-Lipophilic Balance (HLB) of the mixture. | Discovery of novel, high-performance formulations. ijprajournal.com |
| Personalized Formulation Generation | Create custom cosmetic or therapeutic products. | Optimal concentration for desired skin feel, emolliency, or drug release profile. | Tailored products for individual consumer needs. btsa.com |
| Process Optimization | Refine manufacturing parameters for emulsion production. | Homogenization speed, temperature, and pressure for desired particle size. | Improved manufacturing efficiency and product consistency. |
Novel Applications in Responsive and Smart Materials
Smart materials, which can alter their properties in response to external stimuli such as temperature, pH, or light, represent a cutting-edge area of material science. researchgate.netalliedacademies.org Research indicates that systems based on sorbitan esters, including this compound, have the potential to be engineered into such responsive materials.
A key finding is the ability of sorbitan esters to form highly stable oleofoams—foams where the continuous phase is oil. acs.orgacs.org The stability and structure of these foams are critically dependent on temperature. acs.org For instance, a study using sorbitan monostearate, a compound similar in structure to this compound, demonstrated the creation of ultrastable foams that were fabricated at a high temperature and then cooled. acs.orgnih.gov The stability is attributed to the formation of a network of crystal-encased air bubbles that forms upon cooling. acs.org This temperature-triggered change in material properties is the defining characteristic of a responsive material.
The mechanism relies on the interplay of hydrogen bonding involving the sorbitan headgroup and interfacial crystallization of the surfactant and oil molecules at the air-oil interface upon cooling. acs.org This suggests that this compound-based systems could be designed to respond to specific temperature triggers.
Potential applications for these responsive materials include:
Controlled-Release Systems: Formulations that release an active ingredient (e.g., a drug or a fragrance) only when a certain temperature is reached.
Smart Textiles: Fabrics that can change their texture, thermal properties, or permeability in response to body heat or environmental temperature.
Food Structuring: Creating novel food textures that change during heating or cooling, enhancing the sensory experience.
Development of Multi-scale Computational Models for Complex this compound-based Systems
Understanding the behavior of complex chemical systems, such as the emulsions and interfaces stabilized by this compound, requires a sophisticated modeling approach. Multi-scale computational models, a field recognized with the 2013 Nobel Prize in Chemistry, provide the necessary tools by combining different levels of theoretical detail within a single simulation. nobelprize.orgnih.govresearchgate.net
These models can bridge the gap between the quantum mechanical behavior of individual atoms and the macroscopic properties of the bulk material. nobelprize.orgnih.gov For a system containing this compound, such as an oil-in-water emulsion, a multi-scale model would be constructed as follows:
Quantum Mechanics (QM): Used to model the most critical regions with high accuracy, such as the specific hydrogen bonding and electronic interactions at the sorbitan headgroup, which are crucial for interfacial stability. researchgate.net
Molecular Mechanics (MM): A less computationally intensive, classical force-field approach used to model the larger parts of the system, like the hydrocarbon tails of the surfactant and the bulk oil and water phases. nobelprize.orgresearchgate.net
By integrating these scales, researchers can accurately simulate the dynamic processes of emulsion formation, surfactant self-assembly at the interface, and the mechanisms of instability. nih.gov This allows for the prediction of properties that are difficult to measure experimentally, providing deep insights into how this compound functions at a molecular level. nobelprize.org The development of these models will enable the rational design of new surfactant molecules and formulations with precisely tailored properties, moving beyond empirical observation to a state of predictive design.
Table 3: Multi-scale Modeling Approach for a this compound Emulsion
| Scale | System Component | Appropriate Modeling Technique | Information Gained |
| Quantum (Sub-nanometer) | Sorbitan headgroup interactions, hydrogen bonding with water. | Quantum Mechanics (QM) | Accurate bond energies, electronic structure, reaction pathways. researchgate.net |
| Atomistic (Nanometer) | Full surfactant molecules, oil/water interface, micelle formation. | Molecular Dynamics (MD) with classical force fields (MM) | Surfactant orientation, interfacial tension, diffusion rates. nobelprize.org |
| Mesoscale (Micrometer) | Emulsion droplet formation, coalescence events. | Coarse-Grained (CG) Modeling, Dissipative Particle Dynamics (DPD) | Droplet morphology, phase behavior, long-term stability dynamics. |
| Continuum (Millimeter+) | Bulk fluid properties, rheology of the emulsion. | Continuum Mechanics, Computational Fluid Dynamics (CFD) | Viscosity, flow behavior, creaming/sedimentation rates. |
Q & A
Q. What are the established synthesis protocols for Sorbitan tetradecanoate, and how can purity and structural integrity be validated?
Synthesis typically involves esterification of sorbitan with tetradecanoic acid under controlled conditions (e.g., acid catalysis, reflux). Purity is validated via chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR for ester bond confirmation, FTIR for functional groups). Quantify residual solvents using gas chromatography-mass spectrometry (GC-MS) . For reproducibility, document reaction parameters (temperature, molar ratios, catalyst concentration) in line with IMRAD reporting standards .
Q. Which analytical techniques are most effective for characterizing Sorbitan tetradecanoate’s physicochemical properties?
Key techniques include:
- Dynamic Light Scattering (DLS) : Assess colloidal stability in emulsification studies.
- Differential Scanning Calorimetry (DSC) : Determine melting points and thermal behavior.
- Surface Tensiometry : Measure critical micelle concentration (CMC).
Cross-validate results with multiple methods to ensure accuracy, as single-method analyses may overlook artifacts .
Q. How does Sorbitan tetradecanoate interact with common solvents, and what solvent systems optimize its application in formulations?
Polar aprotic solvents (e.g., DMSO) enhance solubility due to ester group interactions, while non-polar solvents (hexane) may limit dispersion. Solvent selection should align with intended applications (e.g., drug delivery vs. industrial emulsions). Refer to phase diagrams and Hansen solubility parameters for systematic optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for Sorbitan tetradecanoate across different studies?
Contradictions often arise from variations in solvent purity, temperature, or measurement techniques. To address this:
Q. What experimental designs are optimal for studying Sorbitan tetradecanoate’s role in stabilizing nanoemulsions for drug delivery?
Employ a Box-Behnken design or Response Surface Methodology (RSM) to optimize variables (surfactant concentration, homogenization speed, oil phase ratio). Use in vitro release assays (e.g., dialysis membrane method) and stability testing (accelerated aging at 40°C/75% RH) to evaluate performance. Include controls with alternative surfactants (e.g., polysorbates) for comparative analysis .
Q. How does the stereochemistry of sorbitan influence the self-assembly behavior of Sorbitan tetradecanoate in aqueous systems?
Use chiral chromatography to separate sorbitan isomers and compare their micellar properties via small-angle X-ray scattering (SAXS) and cryo-TEM. Molecular dynamics simulations can model packing arrangements, while fluorescence quenching assays quantify aggregation numbers. This approach bridges experimental data with theoretical models to explain stereochemical effects .
Methodological and Ethical Considerations
Q. How should researchers address reproducibility challenges when replicating Sorbitan tetradecanoate-based studies?
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Metadata : Include raw instrument outputs (e.g., NMR FID files, HPLC chromatograms) in supplementary materials.
- Collaboration : Cross-validate results with independent labs using shared protocols .
Q. What ethical guidelines apply to studies involving Sorbitan tetradecanoate in biomedical applications?
- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in preclinical models.
- Institutional Review : Submit protocols to ethics committees if human-derived materials (e.g., cell lines) are used.
- Data Transparency : Disclose conflicts of interest and funding sources in publications .
Literature and Data Analysis
Q. How can systematic reviews identify gaps in Sorbitan tetradecanoate research?
- Search Strategy : Use Boolean operators in databases (SciFinder, PubMed) with keywords: "sorbitan esters," "tetradecanoate emulsifier," "structure-activity relationships."
- Inclusion Criteria : Prioritize peer-reviewed studies with full methodological disclosure.
- Meta-Analysis : Apply PRISMA frameworks to synthesize data on efficacy, stability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
